6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a hexanoic acid chain linked to a 2-thioxothiazolidin-4-one core. This compound is synthesized via Knoevenagel condensation, a method widely used for analogous thiazolidinone derivatives (e.g., reacting aldehydes with active methylene groups in heterocycles) . Its structural features suggest applications in medicinal chemistry, particularly in anticancer and antimicrobial research, though specific biological data for this compound remain sparse in the provided evidence.
Properties
IUPAC Name |
6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZUSKVXOXVBK-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Features:
- Dimethylamino Group: Enhances solubility and may influence biological activity.
- Thioxothiazolidinone Core: Known for various biological activities, including anticancer effects.
- Hexanoic Acid Chain: May contribute to the lipophilicity of the compound, affecting its bioavailability.
Anticancer Properties
Research indicates that compounds containing the thiazolidinone moiety exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation.
-
Cytotoxicity Studies:
- The compound demonstrated moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition rate of 64.4% at a concentration of 100 µg/mL .
- In comparative studies, derivatives of rhodanine exhibited IC50 values ranging from 2.66 to 11.7 μg/mL against different cancer cell lines including HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
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Mechanism of Action:
- The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in the S-phase, affecting DNA replication processes in leukemic cells .
- Additionally, compounds similar to 6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have been shown to stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives often correlates with their structural features:
| Compound | Structural Feature | IC50 (µM) | Cell Line |
|---|---|---|---|
| 16 | 4-Methyl substituent on phenyl ring | 2.66 | HL-60 |
| 17 | 2-Fluoro substituent on phenyl ring | 5.31 | A549 |
| Target Compound | Dimethylamino group | 7.00 | MCF-7 |
This table illustrates how modifications in substituents can significantly impact the potency of these compounds against various cancer types.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives, including our target compound:
- Study on Antitumor Activity:
- In Vivo Studies:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the benzylidene group and the length/type of the carboxylic acid chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to nitro- or methyl-substituted analogs .
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) may enhance nucleophilic reactivity at the thiazolidinone core, while electron-withdrawing groups (e.g., nitro) could stabilize the conjugated system .
Spectral and Analytical Data
- IR Spectroscopy : All compounds show characteristic C=O (1670–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- ¹H NMR: The dimethylamino group in the target compound appears as a singlet (~δ 2.8–3.0 ppm), distinct from nitro-substituted analogs (aromatic protons ~δ 8.0–8.5 ppm) .
- LC-MS/MS: Hexanoic acid derivatives typically exhibit [M+H]+ peaks ~420–430 m/z, with fragmentation patterns confirming the thiazolidinone core .
Q & A
Q. What are the established synthetic routes for this compound, and how is its purity validated?
The compound is synthesized via a two-step process:
- Step 1 : Formation of the thiazolidinone core by reacting 2,4-thiazolidinedione with 4-(dimethylamino)benzaldehyde in ethanol under reflux with piperidine as a catalyst (24–96 hours) .
- Step 2 : Alkylation of the thiazolidinone nitrogen with bromohexanoic acid derivatives in anhydrous acetone using potassium carbonate as a base .
Purity validation : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) confirm structure and purity. For example, discrepancies between calculated and observed elemental values (e.g., C 60.13 vs. 60.26) indicate residual solvents or incomplete crystallization, necessitating repeated recrystallization .
Q. How is the compound’s structural integrity confirmed experimentally?
- ¹H NMR : Key signals include the thioxothiazolidinone proton (δ ~3.5–4.0 ppm) and the dimethylamino group (δ ~3.0 ppm as a singlet) .
- ¹³C NMR : The carbonyl (C=O) and thiocarbonyl (C=S) groups appear at δ ~170–180 ppm and ~120–130 ppm, respectively .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) are critical .
Q. What factors influence low yields during synthesis?
- Steric hindrance : Bulky substituents (e.g., 4-(dimethylamino)benzylidene) reduce reaction efficiency, as seen in yields ranging from 24% to 73% .
- Reaction time : Extended reflux (up to 96 hours) is required for complete aldehyde-thiazolidinedione condensation .
- Purification challenges : Poor solubility in methanol/ethanol necessitates alternative solvents (e.g., DMF-acetic acid mixtures) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved?
Discrepancies between observed and calculated NMR/IR data may arise from:
- Tautomerism : The exocyclic double bond (benzylidene group) can exhibit E/Z isomerism, altering peak splitting patterns .
- Solvent effects : DMSO-d₆ may cause signal broadening for acidic protons (e.g., -COOH). Use deuterated chloroform for sharper peaks .
- Dynamic processes : Rotameric equilibria in the hexanoic acid chain can split signals. Variable-temperature NMR clarifies these effects .
Q. What strategies improve synthetic efficiency for scale-up?
- Catalytic optimization : Replace piperidine with milder bases (e.g., triethylamine) to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <1 hour while improving yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing premature precipitation .
Q. How is the compound’s biological activity evaluated in preclinical studies?
- In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases) via fluorescence-based activity assays at concentrations of 1–50 μM .
- Cellular uptake : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation in cancer cell lines .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. What are the key challenges in formulation for biological testing?
Q. What mechanistic insights explain its reactivity in biological systems?
- Electrophilic thiazolidinone core : The 4-oxo-2-thioxo group acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .
- pH-dependent ionization : The carboxylic acid (pKa ~4.5) enhances membrane permeability in acidic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
